2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol
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Overview
Description
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction facilitates the formation of the oxazepine ring through intramolecular cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen and oxygen atoms but differ in their specific ring structure and substituents.
Thiazepines: Similar to oxazepines but contain sulfur instead of oxygen.
Dithiazepines: Contain two sulfur atoms in the ring structure.
Uniqueness
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-7-6-10-4-5-12-9(7)8/h1-3,10-11H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCBTKRATLGXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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